molecular formula C11H7FN2 B1504698 4-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile CAS No. 87388-09-8

4-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No. B1504698
CAS RN: 87388-09-8
M. Wt: 186.18 g/mol
InChI Key: CXWJGVNKEPXSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C11H7FN2 and its molecular weight is 186.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

87388-09-8

Product Name

4-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile

Molecular Formula

C11H7FN2

Molecular Weight

186.18 g/mol

IUPAC Name

4-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C11H7FN2/c12-10-3-1-2-8(4-10)11-7-14-6-9(11)5-13/h1-4,6-7,14H

InChI Key

CXWJGVNKEPXSKL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=CNC=C2C#N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CNC=C2C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 19.8 g (494 mmol) of sodium hydride at 60% in oil in 350 ml of anhydrous tetrahydrofuran is added dropwise a mixture of 48.5 g (330 mmol) of the mixture of (Z) and (E) 3-(3-fluorophenyl)-2-propenenitrile in a ratio of (7/3) and 64.4 g (330 mmol) of tosylmethyl isocyanide (CAS 36635-61-7) dissolved in 250 ml of tetrahydrofuran, while maintaining the temperature of the reaction medium at about 25° C. The mixture is then stirred for 1 hour at room temperature and is then poured into ice-water. The reaction product is then extracted with ethyl acetate, the organic phase is dried over sodium sulfate and the solvent is evaporated off under reduced pressure to give a brown solid, which is dissolved in 350 ml of hot chloroform and purified by chromatography on a column of 600 g of silica gel, eluting with dichloromethane and then with a mixture of 1% methanol in dichloromethane, to give 41.5 g of 4-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile in the form of a beige-coloured solid after triturating in dichloromethane, filtering off and drying.
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
48.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 7/3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
64.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.